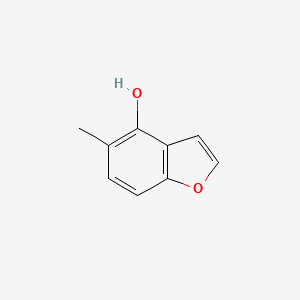
5-Methylbenzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylbenzofuran-4-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzofuran-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-5-methylbenzaldehyde using acidic or basic catalysts. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 5-Methylbenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly employed.
Major Products Formed:
Oxidation: Formation of 5-methylbenzofuran-4-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methylbenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .
Comparison with Similar Compounds
Benzofuran: The parent compound with a similar structure but lacking the methyl and hydroxyl groups.
2-Methylbenzofuran: A similar compound with a methyl group at the 2-position instead of the 5-position.
4-Hydroxybenzofuran: A compound with a hydroxyl group at the 4-position but lacking the methyl group.
Uniqueness: 5-Methylbenzofuran-4-ol is unique due to the presence of both a methyl group at the 5-position and a hydroxyl group at the 4-position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-methyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C9H8O2/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,10H,1H3 |
InChI Key |
IIZURRRKQVCURX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)OC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


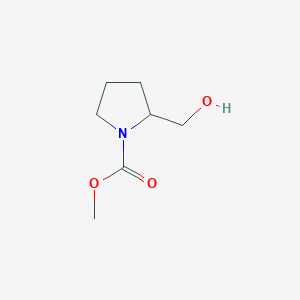
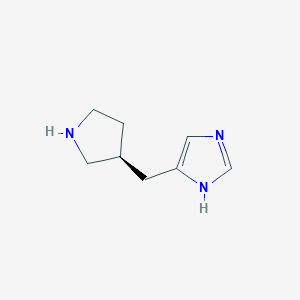
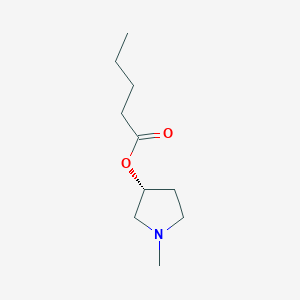
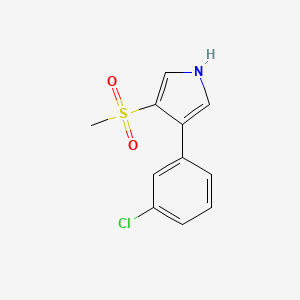
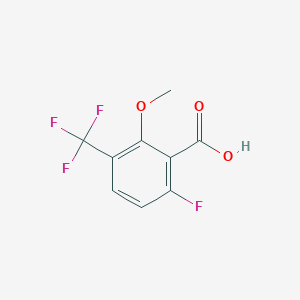
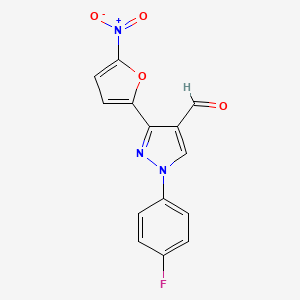
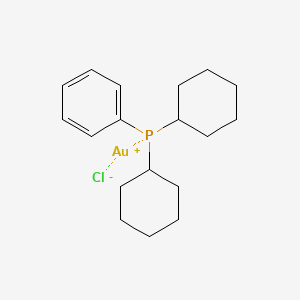
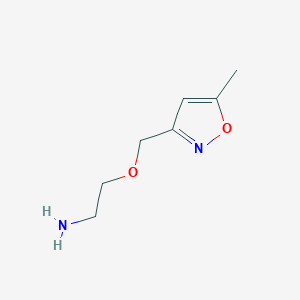
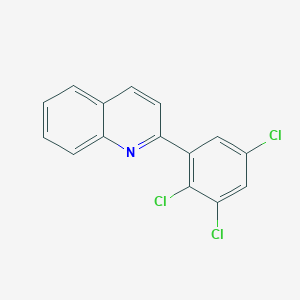
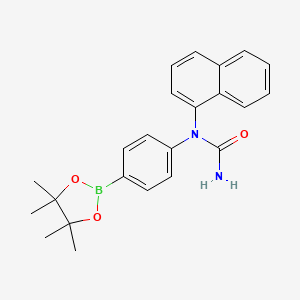
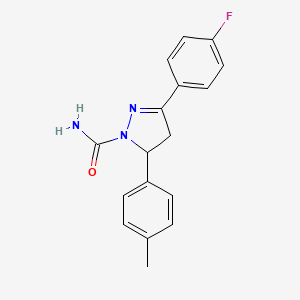
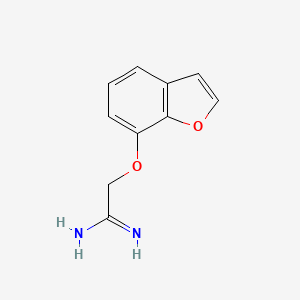
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
